molecular formula C21H27N5O3 B2825185 9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844451-08-7

9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2825185
CAS RN: 844451-08-7
M. Wt: 397.479
InChI Key: AOBCYTRJYMZJBT-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.479. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis

The study of similar compounds to 9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, such as 9-(4-methoxyphenyl)-3,3-dimethyl-10-(4-methylphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridin-1,8-dione, highlights the interesting conformations these molecules can adopt. The central pyridine ring of the acridine moiety in these structures may show slight distortions and adopt a boat conformation. The outer six-membered rings display various forms, such as the half-chair conformation, contributing to the compound's overall three-dimensional structure. This structural diversity is crucial for understanding the molecular interactions and potential applications of such compounds in scientific research (Wang et al., 2011).

Molecular Synthesis and Modification

The synthesis and functionalization of pyrimidine derivatives, such as the reaction of 1-benzyl-4,6-dimethyl-4,9-dihydro-1H-imidazo[1,2-a]purin-9-one with various groups, offer insights into the versatility of these compounds. These reactions, which can lead to the rearrangement and formation of new pyrimidine derivatives, demonstrate the potential for chemical modifications that can tailor the properties of these molecules for specific scientific applications (Itaya et al., 1999).

Crystallographic Studies

Crystallographic studies of related compounds, such as 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, provide valuable information on the molecular conformations, interactions, and assembly in the solid state. These insights are crucial for understanding the material properties of these compounds, including their potential applications in materials science and pharmaceutical development (Trilleras et al., 2009).

Anticancer and Biological Activity

The synthesis of novel compounds with structural similarities, such as 1,8-dioxo-octahydroxanthenes, and their evaluation as potential anticancer agents, exemplifies the biological relevance of these molecules. Studies focusing on the anti-proliferative properties against cancer cell lines highlight the potential therapeutic applications of pyrimidine derivatives in oncology and drug discovery (Mulakayala et al., 2012).

properties

IUPAC Name

9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-5-15-6-8-16(9-7-15)25-12-14(2)13-26-17-18(22-20(25)26)23(3)21(28)24(19(17)27)10-11-29-4/h6-9,14H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBCYTRJYMZJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.